molecular formula C18H12BrNO4 B2760775 N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide CAS No. 325805-26-3

N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide

Cat. No. B2760775
CAS RN: 325805-26-3
M. Wt: 386.201
InChI Key: XRSYDFULJKNISI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide” is a derivative of chromene, which is a heterocyclic compound consisting of a benzene ring fused to a pyran ring . The compound has an acetylphenyl group attached to the nitrogen atom and a carboxamide group attached to the chromene ring. It also has a bromine atom at the 6th position of the chromene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the chromene ring system, the acetylphenyl group, and the carboxamide group. The bromine atom would add significant weight to the molecule and could influence its reactivity .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions, depending on the conditions and reagents used. The bromine atom might be susceptible to nucleophilic substitution reactions, and the carbonyl groups in the acetyl and carboxamide moieties could undergo addition reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the bromine atom could increase its density and boiling point compared to similar compounds without a halogen atom .

Scientific Research Applications

Synthesis and Properties

  • One-pot Synthesis Protocols : Studies have demonstrated efficient one-pot synthesis methods for chromene derivatives, highlighting their potential in the synthesis of antioxidant and antibacterial agents (Subbareddy & Sumathi, 2017).
  • Crystal Structure Analysis : Research has focused on the detailed structural analysis of related compounds, providing insights into their spectral characterization and crystallization patterns (Polo-Cuadrado et al., 2021).
  • Solvent-Free Synthesis : There is growing interest in solvent-free synthesis of chromene derivatives, emphasizing their antibacterial and antioxidant properties (Chitreddy & Shanmugam, 2017).
  • Development of Polyamides : Chromene-based compounds have been used to develop new types of aromatic polyamides with photosensitive properties, relevant in material science (Nechifor, 2009).

Biological Applications

  • Antibacterial and Antioxidant Activity : Several studies have shown that chromene derivatives exhibit significant antibacterial and antioxidant activities, indicating their potential use in medical and pharmaceutical applications (Ramaganesh et al., 2010).
  • Inhibitory Activity Against Alzheimer's Disease : Research on novel chromenone derivatives linked to 1,2,3-triazole ring systems has shown promise in inhibiting Alzheimer's disease, especially by targeting cholinesterases (Saeedi et al., 2017).

Chemical Properties

  • Thermodynamic and Kinetic Investigations : Studies have also delved into the thermodynamic and kinetic properties of chromene derivatives, which are essential for understanding their stability and reactivity in various chemical environments (Asheri et al., 2016).

Mechanism of Action

Mode of Action

It is synthesized via a claisen–smichdt-type condensation reaction , which suggests that it may interact with its targets through covalent bonding or other types of chemical interactions.

Result of Action

aeruginosa , suggesting that this compound may also have antimicrobial properties.

Safety and Hazards

As with any chemical compound, handling “N-(3-acetylphenyl)-6-bromo-2-oxo-2H-chromene-3-carboxamide” would require appropriate safety precautions. It’s important to use personal protective equipment and follow good laboratory practices to minimize exposure and potential hazards .

properties

IUPAC Name

N-(3-acetylphenyl)-6-bromo-2-oxochromene-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12BrNO4/c1-10(21)11-3-2-4-14(8-11)20-17(22)15-9-12-7-13(19)5-6-16(12)24-18(15)23/h2-9H,1H3,(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRSYDFULJKNISI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12BrNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.